ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate
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Description
Ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C18H17N5O6S and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.08995445 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N5O6S with a molecular weight of approximately 431.4 g/mol. The compound features a pyrimidine ring structure that is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇N₅O₆S |
Molecular Weight | 431.4 g/mol |
CAS Number | 847190-74-3 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions using sulfur-containing compounds and substituted aromatic rings. Specific reaction conditions such as temperature and catalysts are crucial for optimizing yield and purity. The general synthetic pathway can be summarized as follows:
- Starting Materials : Sulfur-containing compounds and substituted aromatic rings.
- Reaction Conditions : Varying temperatures and catalysts based on desired outcomes.
- Purification : Techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities including antimicrobial properties. For instance:
- Case Study : A study evaluated various pyrazole derivatives against microbial strains and found that similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation. Preliminary docking studies have indicated possible interactions with the epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways .
While the precise mechanism of action for this compound is not fully elucidated in the literature, its structural components suggest that it may function through the inhibition of key enzymes or receptors involved in disease processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities. For example:
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O6S/c1-4-29-12(24)9-30-16-13-15(21(2)18(26)22(3)17(13)25)19-14(20-16)10-5-7-11(8-6-10)23(27)28/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHHDMXYIXUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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